
5-(4-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid, commonly known as 5-DMNPA, is a synthetic derivative of nicotinic acid (vitamin B3) and is used for a variety of scientific research applications. It is a white, crystalline solid with a melting point of 146-148°C and is soluble in water and ethanol. 5-DMNPA is widely used in biochemical, physiological, and pharmacological studies due to its ability to act as an agonist for nicotinic acid receptors and to modulate a variety of intracellular processes.
作用机制
5-DMNPA acts as an agonist for the nicotinic acid receptor, GPR109A. When activated, this receptor is thought to modulate a variety of intracellular processes, including cell proliferation, cell death, and gene expression. It is also thought to regulate the release of inflammatory mediators and to modulate the expression of various enzymes and proteins.
Biochemical and Physiological Effects
5-DMNPA has been shown to modulate a variety of biochemical and physiological processes. In vitro studies have demonstrated that 5-DMNPA can inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and can reduce the expression of various enzymes, such as cyclooxygenase-2. In vivo studies have demonstrated that 5-DMNPA can reduce blood pressure and cholesterol levels, as well as inhibit platelet aggregation.
实验室实验的优点和局限性
One of the main advantages of using 5-DMNPA in laboratory experiments is its ability to act as an agonist for the nicotinic acid receptor, GPR109A. This allows researchers to study the effects of nicotinic acid on various intracellular processes. In addition, 5-DMNPA is relatively inexpensive and easy to synthesize.
However, there are some limitations to using 5-DMNPA in laboratory experiments. For example, its solubility in water is limited and it has a relatively low melting point, which can make it difficult to handle. In addition, 5-DMNPA is not very stable and must be stored at low temperatures.
未来方向
There are a number of potential future directions for research involving 5-DMNPA. For example, further studies could be conducted to investigate the effects of 5-DMNPA on various intracellular processes, such as cell proliferation, cell death, and gene expression. In addition, further studies could be conducted to investigate the effects of 5-DMNPA on the cardiovascular system, including its ability to reduce blood pressure and cholesterol levels. Finally, further studies could be conducted to investigate the potential therapeutic uses of 5-DMNPA, such as its ability to inhibit the release of pro-inflammatory cytokines and to modulate the expression of various enzymes and proteins.
合成方法
5-DMNPA can be synthesized through a two-step method. The first step involves the condensation of 4-N,N-dimethylsulfamoylphenylacetic acid with ethyl acetoacetate in the presence of sodium ethoxide, followed by the addition of hydroxylamine hydrochloride. The second step involves the reaction of the resulting intermediate with 6-chloronicotinic acid in the presence of sodium ethoxide.
科学研究应用
5-DMNPA has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of nicotinic acid receptors on various intracellular processes, such as cell proliferation, cell death, and gene expression. In addition, 5-DMNPA has been used to study the effects of nicotinic acid on the cardiovascular system, including its ability to reduce blood pressure and cholesterol levels.
属性
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)11-5-3-9(4-6-11)12-7-10(14(18)19)8-15-13(12)17/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOYFOYBMGBERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

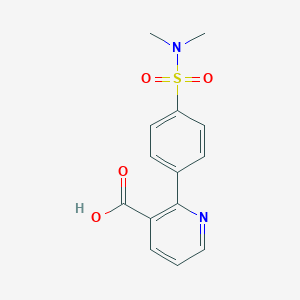
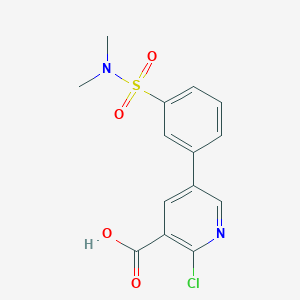
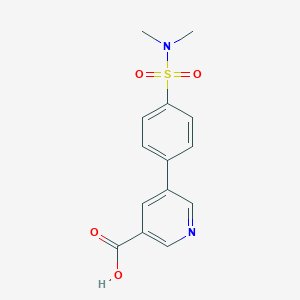
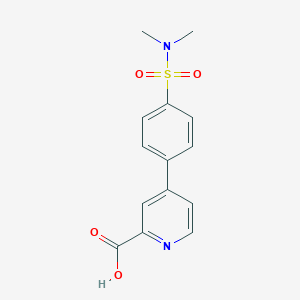



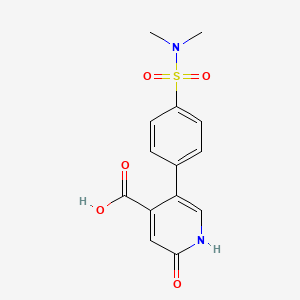
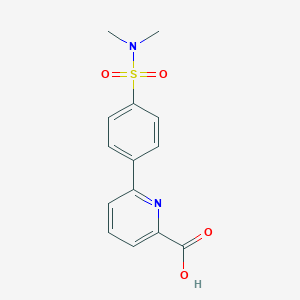

![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394989.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)